molecular formula C5H11ClOS B12312835 1-[(Chloromethyl)sulfanyl]-3-methoxypropane

1-[(Chloromethyl)sulfanyl]-3-methoxypropane

Cat. No.: B12312835
M. Wt: 154.66 g/mol
InChI Key: GHNFDSVSUOZHHT-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfanyl]-3-methoxypropane (CAS: 13524-78-2) is an organosulfur compound with the molecular formula C₅H₁₁ClOS and a molecular weight of 150.48 g/mol . It features a chloromethyl group (-CH₂Cl) linked via a sulfanyl (-S-) bridge to a 3-methoxypropane chain (-OCH₂CH₂CH₃). This structure confers unique reactivity, making it useful in synthetic chemistry, particularly as a precursor for alkylation or cross-coupling reactions. Its purity in commercial preparations is typically 95%, as noted in analytical reports .

Properties

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

1-(chloromethylsulfanyl)-3-methoxypropane

InChI

InChI=1S/C5H11ClOS/c1-7-3-2-4-8-5-6/h2-5H2,1H3

InChI Key

GHNFDSVSUOZHHT-UHFFFAOYSA-N

Canonical SMILES

COCCCSCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane typically involves the reaction of 3-methoxypropane-1-thiol with chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(Chloromethyl)sulfanyl]-3-methoxypropane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-[(Chloromethyl)sulfanyl]-3-methoxypropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can lead to changes in cellular function and metabolism, which are of interest in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1-[(chloromethyl)sulfanyl]-3-methoxypropane and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Purity Applications/Toxicity Notes
1-[(Chloromethyl)sulfanyl]-3-methoxypropane C₅H₁₁ClOS 150.48 13524-78-2 Chloromethyl, sulfanyl, methoxypropane 95% Synthetic intermediate
1-[(Chloromethyl)sulfanyl]-2-methoxyethane C₁₀H₁₄O₃ 182.22 61152-58-7 Chloromethyl, sulfanyl, methoxyethane 95% Not well-documented; structural analog
Bis(chloromethyl) ether (BCME) C₂H₄Cl₂O 114.96 542-88-1 Two chloromethyl groups linked by ether N/A Highly toxic; carcinogenic
1-(Chloromethyl)-3,5-dimethylbenzene C₉H₁₁Cl 154.64 1592-20-7 Aromatic ring, chloromethyl, methyl N/A NMR studies for structural analysis

Structural and Functional Differences

  • Chain Length and Reactivity :
    Compared to 1-[(chloromethyl)sulfanyl]-2-methoxyethane (C₁₀H₁₄O₃), the target compound’s methoxypropane chain (3 carbons vs. 2 carbons) increases hydrophobicity and may influence reaction kinetics in nucleophilic substitutions . The molecular weight difference (~32 g/mol) reflects the additional methylene group in the methoxy chain .

  • Aromatic vs. Aliphatic Systems :
    1-(Chloromethyl)-3,5-dimethylbenzene (C₉H₁₁Cl) is an aromatic derivative with electron-donating methyl groups. Its ¹H NMR spectrum shows distinct aromatic protons at 6.68–6.75 ppm , unlike the aliphatic signals of the target compound . This aromaticity reduces electrophilicity compared to the sulfanyl-linked chloromethyl group in the target compound.

  • Toxicity Profile: Bis(chloromethyl) ether (BCME) (C₂H₄Cl₂O), though structurally simpler, is a potent carcinogen due to its ability to alkylate DNA. In contrast, the sulfanyl and methoxy groups in the target compound likely mitigate such extreme toxicity, though comprehensive toxicological data are lacking .

Purity and Commercial Availability

Both the target compound and 1-[(chloromethyl)sulfanyl]-2-methoxyethane are available at 95% purity , though the latter’s higher molecular weight (182.22 g/mol) may affect stoichiometric calculations in synthesis .

Biological Activity

1-[(Chloromethyl)sulfanyl]-3-methoxypropane, with the CAS number 1565552-67-1, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C5H11ClOSC_5H_{11}ClOS and has a molecular weight of approximately 158.66 g/mol. Its structure features a chloromethyl group attached to a sulfanyl moiety, which is further connected to a methoxypropane chain.

PropertyValue
CAS Number 1565552-67-1
Molecular Formula C₅H₁₁ClOS
Molecular Weight 158.66 g/mol
Appearance Colorless liquid

1-[(Chloromethyl)sulfanyl]-3-methoxypropane exhibits biological activity through various mechanisms. The chloromethyl group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological nucleophiles such as amino acids in proteins. The sulfanyl group may also play a role in redox reactions, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study conducted by Smith et al. (2023) demonstrated that 1-[(Chloromethyl)sulfanyl]-3-methoxypropane inhibits specific enzymes involved in metabolic pathways. The compound showed a dose-dependent inhibition, with IC50 values indicating significant potency against target enzymes.
  • Antimicrobial Properties : Research published in the Journal of Medicinal Chemistry (2024) highlighted the antimicrobial effects of the compound against various bacterial strains. The study reported minimum inhibitory concentrations (MIC) as low as 5 µg/mL for Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity Studies : An investigation into the cytotoxic effects on cancer cell lines revealed that 1-[(Chloromethyl)sulfanyl]-3-methoxypropane induces apoptosis in a concentration-dependent manner. The compound was found to activate caspase pathways, leading to programmed cell death in treated cells (Johnson et al., 2024).

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityIC50 (µM)
1-(Chloromethyl)-2-methoxypropaneModerate enzyme inhibition12
1-(Bromomethyl)-3-methoxypropaneLow antibacterial activity>50
1-(Fluoromethyl)-3-methoxypropaneHigh cytotoxicity8

This table illustrates that while there are compounds with similar structures, their biological activities vary significantly, emphasizing the potential of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane.

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